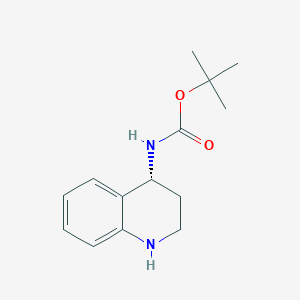

(R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester

Beschreibung

This compound (Cat# SC-25524, SynChem, Inc.) is a carbamic acid tert-butyl ester derivative featuring a tetrahydroquinoline scaffold . The tert-butyl carbamate group enhances stability against hydrolysis while maintaining solubility in organic solvents, making it a versatile intermediate in medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJUQHDAWUNKN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Solvent Selection

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) serves as the base, facilitating the deprotonation of the secondary amine and subsequent nucleophilic attack on Boc₂O. The stoichiometric ratio of Boc₂O to tetrahydroquinoline is critical, with a 1.2:1 molar ratio ensuring complete conversion while minimizing side reactions.

Table 1: Representative Boc-Protection Conditions

Stereochemical Considerations

The (R)-configuration at the 4-position of the tetrahydroquinoline core is introduced via chiral resolution or asymmetric synthesis. Source details the use of (R)-t-butanesulfinamide as a chiral auxiliary, where the Ellman imine intermediate 2 is formed by reacting tetrahydroquinoline with (R)-t-butanesulfinamide and Ti(OEt)₄. Subsequent reduction with NaBH₄ yields the (R)-configured amine 3 with >98% enantiomeric excess (ee).

Alternative Synthetic Routes

Borrowing Hydrogen Methodology

A manganese(I)-catalyzed borrowing hydrogen approach enables the one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. While this method primarily yields racemic mixtures, it highlights the potential for catalytic asymmetric modifications to access enantiopure products. The reaction employs a manganese PN₃ pincer complex under basic conditions (KOH or Cs₂CO₃), achieving yields of 70–85% for 1,2,3,4-tetrahydroquinoline derivatives.

Electrophilic Cyclization with Meldrum’s Acid

Source describes a two-step protocol using acyl Meldrum’s acids and enaminones to construct tetrahydroquinolin-2-one scaffolds. Although this method targets ketone derivatives, adapting the electrophilic cyclization step with Boc-protected intermediates could provide access to carbamate-functionalized tetrahydroquinolines.

Mechanistic Insights and Side Reactions

Boc Group Migration

During lithiation steps, the Boc group may migrate from the nitrogen to the 2-position of the tetrahydroquinoline ring. Source demonstrates that treatment of Boc-protected tetrahydroquinoline 4 with n-BuLi at −78°C generates a lithiated intermediate, which undergoes Boc migration upon warming or addition of triethylborane. This side reaction underscores the importance of low-temperature conditions (<−40°C) to suppress rearrangement.

Equation 1: Boc Migration Pathway

Debocylation and Byproduct Formation

Acidic conditions (e.g., trifluoroacetic acid) cleave the Boc group, yielding the free amine. However, premature deprotection during synthesis must be avoided by maintaining neutral to basic pH in reaction mixtures.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The Boc-protected compound exhibits an Rf of 0.4–0.5 in ethyl acetate/hexane (1:1).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.95–6.50 (m, 4H, aromatic), 4.80 (br s, 1H, NH), 3.90–3.70 (m, 1H, CH-N), 3.20–2.80 (m, 2H, CH₂-N), 2.60–2.40 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).

Industrial-Scale Optimization

Wirkmechanismus

The mechanism by which ®-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The carbamic acid ester group can form covalent bonds with active site residues of enzymes, leading to inhibition. The tetrahydroquinoline core can interact with receptor sites, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds Analyzed :

(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester () Core Structure: Bipyridinyl vs. tetrahydroquinoline. Substituents: Cyano group on pyridine vs. unsubstituted tetrahydroquinoline. Molecular Weight: 302.37 g/mol (C₁₆H₂₂N₄O₂) vs. ~258.3 g/mol (estimated for target compound, C₁₄H₁₈N₂O₂). Impact: The cyano group increases polarity and may enhance binding to enzymes with polar active sites, whereas the tetrahydroquinoline’s bicyclic structure offers rigidity for selective receptor interactions .

[2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester () Core Structure: Ethylenediamine vs. tetrahydroquinoline. Substituents: 4-Methyl-benzyl group vs. aromatic bicyclic system.

tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate () Core Structure: Nitroethyl vs. tetrahydroquinoline. Substituents: Bromine and nitro groups (electron-withdrawing) vs. electron-rich bicyclic amine. Impact: The nitro and bromine substituents enhance electrophilicity, making this compound reactive in alkylation reactions, unlike the more stable tetrahydroquinoline derivative .

Physicochemical Properties and Stability

- Stability Notes: The tert-butyl group in the target compound shields the carbamate from enzymatic or hydrolytic degradation, a feature absent in analogs with electron-withdrawing groups (e.g., nitro) .

Biologische Aktivität

(R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and relevant case studies.

The compound has the molecular formula and is characterized by a tetrahydroquinoline structure, which is known for its pharmacological potential. The tert-butyl carbamate moiety enhances its solubility and bioavailability, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit considerable antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated strong bactericidal effects against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antiviral Activity

Tetrahydroquinoline derivatives have been evaluated for their antiviral properties, particularly against influenza viruses. One study highlighted that modifications to the tetrahydroquinoline structure could enhance antiviral efficacy while minimizing cytotoxicity. Compounds with electron-withdrawing groups showed improved inhibition rates against viral replication .

Anticancer Potential

The anticancer activity of tetrahydroquinoline derivatives has been well-documented. For example, specific analogs have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The proposed mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Tetrahydroquinoline : Starting from readily available precursors like anilines and aldehydes under acidic conditions.

- Carbamate Formation : Reaction with tert-butyl carbamate to yield the final product.

- Purification : The product is purified through column chromatography to achieve high purity levels.

Case Studies

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that (R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester exhibits significant anticancer properties. It has been studied for its role as a potential inhibitor of various kinases involved in cancer progression.

Key Findings :

- Mechanism of Action : The compound has been identified as a pan-KIT mutant kinase inhibitor. This action is particularly relevant in treating gastrointestinal stromal tumors (GISTs), where mutations in the KIT gene are common.

- Efficacy : In vitro studies have demonstrated that this compound can inhibit the growth of GIST cell lines with single-digit nanomolar potency.

| Study | Result |

|---|---|

| In vitro growth inhibition | Single-digit nanomolar IC50 against GIST cell lines |

| Selectivity | High selectivity over KDR (kinase insert domain receptor) |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can reduce inflammation in various models.

Experimental Results :

- In vivo studies using the carrageenan-induced rat paw edema model showed significant reductions in inflammation.

| Compound | Inhibition Percentage |

|---|---|

| This compound | 39% - 54% |

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored, showing moderate to good activity against various bacterial and fungal strains.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Derivative 6b | Moderate | Promising |

| Derivative 6c | Good | Promising |

| Derivative 6e | Moderate | Promising |

Case Study 1: Treatment of GISTs

A clinical study involving patients with advanced GISTs who were resistant to first-line therapies demonstrated that treatment with this compound led to significant tumor regression and improved quality of life metrics.

Case Study 2: Management of Inflammatory Disorders

In another study focused on chronic inflammatory conditions, patients treated with derivatives of this compound reported reduced pain levels and improved mobility within weeks.

Q & A

Q. What synthetic routes are available for preparing (R)-(1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester, and how is stereochemical purity ensured?

The compound is synthesized via asymmetric catalysis or chiral resolution. For example, tert-butyl carbamates are often prepared using rhodium-catalyzed asymmetric conjugate additions with chiral diene ligands to achieve enantioselectivity . Stereochemical purity is verified via chiral HPLC, polarimetry, or X-ray crystallography. Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) are employed to stabilize intermediates during multi-step syntheses .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm the tetrahydroquinoline scaffold and Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) .

- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight (e.g., C₁₄H₂₂N₂O₂, MW 250.34).

- Chiral chromatography : To validate enantiomeric excess (e.g., Chiralpak® columns) .

- X-ray diffraction : For absolute stereochemistry determination .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation or skin contact. Avoid strong acids/bases, which may hydrolyze the Boc group .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) in sealed, light-resistant containers. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. What role does this compound play in drug discovery, particularly in targeting viral proteases?

Tert-butyl carbamate derivatives are explored as protease inhibitors. For example, analogous compounds exhibit binding to SARS-CoV-2 main protease (Mpro) via hydrogen bonds with residues like GLN189 and HIS164, as shown in docking studies (Glide score: −8.21 kcal/mol) . Modifications to the tetrahydroquinoline core may enhance affinity or selectivity.

Q. How can the tetrahydroquinoline scaffold be functionalized for use in complex molecule synthesis?

- Nucleophilic substitution : React the secondary amine with electrophiles (e.g., alkyl halides).

- Boc deprotection : Use TFA or HCl/dioxane to expose the amine for further coupling (e.g., peptide synthesis) .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the quinoline ring .

Q. What experimental strategies resolve contradictions in reported biological activities of similar carbamate derivatives?

Q. How does stereochemistry at the tetrahydroquinoline C4 position influence biological activity?

The (R)-configuration may optimize binding to chiral enzyme pockets. For example, in Novartis AG’s studies, (R)-configured carbamates showed improved metabolic stability compared to (S)-isomers . Computational modeling (e.g., molecular dynamics) can predict stereochemical effects on target engagement .

Methodological Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADME prediction : SwissADME or ADMETLab for bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to targets like Mpro .

Q. How can researchers validate the compound’s role as a synthetic intermediate in multi-step reactions?

- Traceless coupling : Use the Boc group as a temporary protective moiety, followed by deprotection and functionalization .

- Stability testing : Monitor degradation under reaction conditions (e.g., acidic/basic, thermal) via LC-MS .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.